molecular formula C11H18N2O2 B1276793 (S)-1-N-Boc-2-Cyano-piperidine CAS No. 242459-44-5

(S)-1-N-Boc-2-Cyano-piperidine

Cat. No. B1276793
M. Wt: 210.27 g/mol
InChI Key: LKAJZBMOVZIKHA-VIFPVBQESA-N
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Description

(S)-1-N-Boc-2-Cyano-piperidine is a chiral compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The presence of the Boc (tert-butoxycarbonyl) group indicates that the amine nitrogen is protected, which is a common strategy in synthetic chemistry to prevent unwanted reactions at this site. The cyano group at the 2-position introduces a nitrile functionality, which can be further modified or used in various chemical reactions.

Synthesis Analysis

The synthesis of (S)-1-N-Boc-2-Cyano-piperidine and related compounds has been achieved through catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine using chiral ligands, which allows for the highly enantioselective synthesis of both enantiomers of 2-substituted piperidines . This method has been applied to the synthesis of various biologically active compounds, including (S)-(-)-ropivacaine and the formal synthesis of (-)-lasubine II and (+)-cermizine C . Additionally, the asymmetric synthesis of 2-aryl and 2-vinyl piperidines has been accomplished through this CDR method, which has been used to synthesize both enantiomers of the tobacco alkaloid anabasine .

Molecular Structure Analysis

The molecular structure of (S)-1-N-Boc-2-Cyano-piperidine is characterized by the presence of a chiral center at the 2-position of the piperidine ring. The stereochemistry of this center is crucial for the biological activity of the compound. For example, the bioactive configuration of a related compound, a potent NK1 ligand, was determined to be (S) by X-ray analysis . The molecular structure is also influenced by the substituents, as seen in the NMR spectra of related N-substituted-4-(cyanophenylmethylene)piperidines, where the substituents affect the chemical shifts and interactions of the protons in the piperidine ring .

Chemical Reactions Analysis

The cyano group in (S)-1-N-Boc-2-Cyano-piperidine can participate in various chemical reactions. For instance, the three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile can lead to the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . Moreover, the N-Boc-protected piperidines can undergo intramolecular cyclization reactions to form complex structures, such as those underlying naturally occurring limonoids . Asymmetric syntheses involving intramolecular cyclization have also been reported for the formation of N-Boc 2-substituted pyrrolidines and piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-N-Boc-2-Cyano-piperidine are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the amine, which can be removed under acidic conditions. The cyano group is polar and can engage in dipole-dipole interactions. The piperidine ring itself is a secondary amine, which can participate in hydrogen bonding and has basic properties. The chiral center at the 2-position is critical for the compound's enantioselective properties, which are exploited in the enzymatic resolution of related compounds, such as N-Boc-piperidine-2-ethanol, for the synthesis of piperidine alkaloids .

Scientific Research Applications

  • Binge-Eating Behavior and Anxiety : 1-Boc-piperidine-4-carboxaldehyde, a derivative of piperidine, has been studied for its effects on binge-eating behavior and anxiety in rats. It was found to decrease calorie intake from hyper-caloric food in female rats and exert an anxiolytic effect in male rats (Guzmán-Rodríguez et al., 2021).

  • Lithiation-Substitution and Quaternary Stereocenters : N-Boc-2-phenylpyrrolidine and -piperidine have been used in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines. These compounds, containing quaternary stereocenters, are significant in pharmaceutical research (Sheikh et al., 2012).

  • Synthesis of Novel Compounds : N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized for potential applications in pharmacology, using 1-Boc-piperidine-2-carboxylic acid methyl ester as a raw material (Wang Qian-y, 2015).

  • β-Selective C(sp3)-H Arylation : A study explored the palladium-catalyzed migrative Negishi coupling for the synthesis of 3-aryl-N-Boc-piperidines, important building blocks in pharmaceutical research (Millet & Baudoin, 2015).

  • Enantioselective Deprotonation Studies : The asymmetric deprotonation of N-Boc-piperidine has been investigated, revealing insights into the selectivity of hydrogen removal in the formation of chiral piperidine derivatives (Bailey et al., 2002).

  • Synthesis of GPCR Target Compounds : A synthetic route was developed for 1′-H-spiro(indoline-3,4′-piperidine) derivatives, which are templates for synthesizing compounds targeting G-protein-coupled receptors (GPCRs) (Xie et al., 2004).

  • Enzymatic Resolution in Alkaloid Synthesis : N-Boc-piperidine-2-ethanol underwent kinetic resolution for the enantioselective preparation of piperidine alkaloids, demonstrating remote stereocenter discrimination (Angoli et al., 2003).

  • Spectroscopic Characterization and Molecular Docking : 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic techniques and molecular docking to study its potential as an anticancer agent (Janani et al., 2020).

properties

IUPAC Name

tert-butyl (2S)-2-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAJZBMOVZIKHA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426584
Record name tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-N-Boc-2-Cyano-piperidine

CAS RN

242459-44-5
Record name tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 242459-44-5
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Synthesis routes and methods I

Procedure details

Piperidine-1,2-dicarboxylic acid-1-tert-butyl ester (12.8 g, 55.6 mmol) and THF (170 mL) were added to a 500 mL round bottom flask equipped with stir bar. The solution was cooled to −20° C. and triethylamine (10.1 mL, 72.3 mmol) was added followed by ethyl chloroformate (5.32 mL, 55.6 mmol). The resulting white precipitate was left stirring at −10° C. for 1 h. Aqueous ammonia (22.6 mL, 1168 mmol) was added to the above reaction mixture and the clear reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the isolated residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate a clear gum. The gum was triturated with hexanes to isolate the title compound (9.4 g, 74%) as a white solid. 1H-NMR (CDCl3), δ(ppm): 6.03 (bs, 1H), 5.55 (bs, 1H), 4.77 (bs, 1H), 4.05 (bs, 1H), 2.81 (t, 1H), 2.27 (bs, 1H), 1.47 (m, 14H).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
5.32 mL
Type
reactant
Reaction Step Three
Quantity
22.6 mL
Type
reactant
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

Acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol) were added to a 500 mL round bottom flask equipped with stir bar. Cooled the mixture down to −5° C. and to it added oxalyl chloride (24.7 mL, 49.4 mmol, 2 M dichloromethane). The resulting mixture was stirred for 15 min. This was followed by addition of solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol). Reaction mixture was left stirring at room temperature overnight. The reaction mixture was concentrated in vacuo and the residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate the title compound (8.44 g, 97%) as a yellow solid. 1H-NMR (CDCl3), δ(ppm): 5.23 (bs, 1H), 4.03 (bs, 1H), 2.93 (t, 1H), 1.75 (m, 5H), 1.46 (m, 10H).
Quantity
24.7 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.82 mL
Type
reactant
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Three
Yield
97%

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